N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide
Description
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide is an oxalamide derivative featuring two distinct substituents: a 2,2-dimethoxyethyl group on one nitrogen and a 4-fluorophenyl group on the adjacent nitrogen.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSRMSQRXFKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide typically involves the reaction of 4-fluoroaniline with a suitable ethane-based diamide precursor. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures (e.g., 50-100°C) to ensure proper reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of amide groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide oxides, while reduction may produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the ethanediamide backbone but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Physicochemical Properties
- Lipophilicity : Dimethoxyethyl > Methoxyethyl > Hydroxyethyl (due to electron-donating methoxy groups vs. polar hydroxyl) .
- Stability : The dimethoxyethyl group in the target compound may resist hydrolysis better than the hydroxyethyl analog, which could undergo oxidation or esterification .
- Crystallinity : highlights that dimethoxyethyl substituents facilitate intramolecular hydrogen bonding (N11–O24 and N18–O24), stabilizing specific conformations .
Biological Activity
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Overview
IUPAC Name: this compound
CAS Number: 898357-42-1
Molecular Formula: C12H15FN2O4
Molecular Weight: 270.26 g/mol
The compound features an ethane backbone with two amide functional groups, one of which is substituted with a fluorophenyl group, potentially influencing its biological interactions.
2. Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with an appropriate ethane-based diamide precursor. Common solvents include dichloromethane or ethanol, with moderate temperatures (50-100°C) being employed to facilitate the reaction kinetics.
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets such as enzymes and receptors. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects.
3.2 Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: The compound may possess properties that reduce inflammation through modulation of inflammatory pathways.
- Neuroprotective Effects: Potential applications in neurodegenerative diseases have been suggested based on structural analogs.
4. Research Findings
Recent studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of tumor growth in vitro using cancer cell lines. |
| Study B (2023) | Reported anti-inflammatory effects in animal models, suggesting potential for treating chronic inflammatory diseases. |
| Study C (2023) | Investigated neuroprotective effects in vitro, indicating possible applications in neurodegenerative conditions. |
These studies highlight the compound's versatility and potential as a lead candidate for further drug development.
Case Study 1: Antitumor Activity
In a controlled study involving various cancer cell lines, this compound was shown to reduce cell viability significantly at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential applications in oncology and inflammatory diseases make it a compelling candidate for future research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
